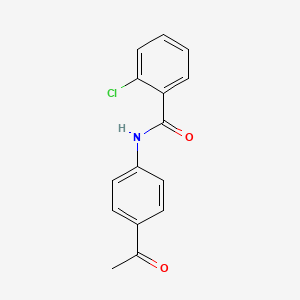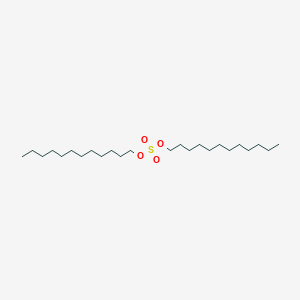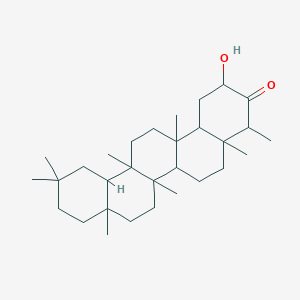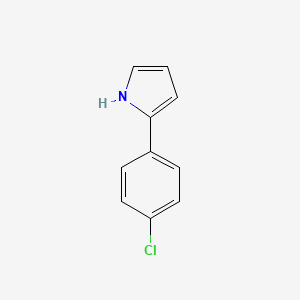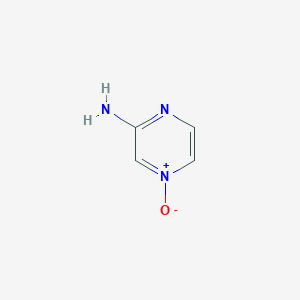![molecular formula C10H14O2 B1619659 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)- CAS No. 33204-74-9](/img/structure/B1619659.png)
7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-
Übersicht
Beschreibung
(1XI, 4XI, 6XI)-Carvone oxide belongs to the class of organic compounds known as oxepanes. Oxepanes are compounds containing an oxepane ring, which is a seven-member saturated aliphatic heterocycle with one oxygen and six carbon atoms (1XI, 4XI, 6XI)-Carvone oxide is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (1xi, 4xi, 6xi)-carvone oxide is primarily located in the cytoplasm. Outside of the human body, (1xi, 4xi, 6xi)-carvone oxide can be found in herbs and spices. This makes (1xi, 4xi, 6xi)-carvone oxide a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Production
- The compound has been studied for its physical properties, such as boiling point and molecular mass, indicating its potential use in manufacturing cured resins. It was produced in the United States until 1965 for this purpose (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 1999).
Synthesis and Chemical Reactions
- It's a versatile chiral building block for terpenoids and can be applied in the total synthesis of eudesmanes, agarofurans, and norcarotenoids. Researchers have developed methods to prepare optically pure enantiomers of this compound (Chemical Research in Chinese Universities, 2005).
- Another study detailed the Demjanov and Tiffeneau-Demjanov one-carbon ring enlargements of derivatives of this compound, highlighting its reactivity towards soft electrophiles (Tetrahedron, 1993).
Applications in Drug Design and Antitumor Activity
- Derivatives of this compound, specifically 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, have been reported for their antitumor activity. Some derivatives showed strong cytotoxicity against certain cell lines and inhibited in vivo tumor growth in mice (Current Medicinal Chemistry. Anti-Cancer Agents, 2003).
Thermochemical Properties
- Studies have calculated thermochemical properties like enthalpy of formation, entropy, and heat capacity of oxabicycloheptenes. These properties are crucial for understanding their behavior in atmospheric photochemical oxidation and other chemical processes (Journal of Physical Organic Chemistry, 2006).
Inhibitors for Cysteine Proteases
- Some 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one compounds, a similar class, were designed as inhibitors for cysteine proteases cathepsins B, L, K, and S, indicating their potential in medical research (Bioorganic & Medicinal Chemistry Letters, 2002).
Eigenschaften
CAS-Nummer |
33204-74-9 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3 |
InChI-Schlüssel |
YGMNGQDLUQECTO-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2C(O2)(C(=O)C1)C |
Kanonische SMILES |
CC(=C)C1CC2C(O2)(C(=O)C1)C |
Andere CAS-Nummern |
36616-60-1 33204-74-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

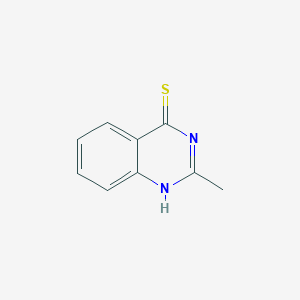
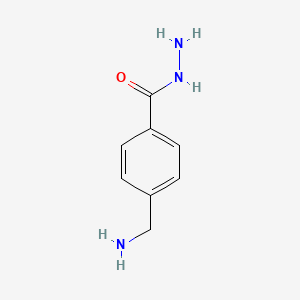
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1619580.png)

![2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B1619583.png)
![5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1619584.png)
![2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1619585.png)
